

## Investigating MRT199665 in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRT199665 |           |
| Cat. No.:            | B609327   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2][3] While extensively studied in the context of oncology, particularly acute myeloid leukemia (AML), its potential therapeutic applications in metabolic disorders remain a compelling area of investigation.[1][4] This technical guide synthesizes the current understanding of the molecular targets of MRT199665, their established roles in metabolic regulation, and provides a framework for the preclinical investigation of this compound in models of metabolic disease. By targeting key regulators of cellular energy homeostasis and metabolism, MRT199665 presents a novel opportunity for the development of therapeutics for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

# Introduction: The Therapeutic Rationale for Targeting MARK, SIK, and AMPK in Metabolic Disease

Metabolic disorders are characterized by dysregulated energy balance and substrate metabolism. The MARK, SIK, and AMPK kinase families are central nodes in the signaling networks that govern these processes, making them attractive targets for therapeutic intervention.



- AMP-Activated Protein Kinase (AMPK): As a master regulator of cellular energy
  homeostasis, AMPK is activated in response to low cellular energy levels.[5][6][7] Its
  activation promotes catabolic pathways that generate ATP, such as glucose uptake and fatty
  acid oxidation, while inhibiting anabolic, energy-consuming processes.[8] Consequently,
  activation of AMPK is generally considered beneficial in the context of metabolic diseases.[9]
- Salt-Inducible Kinases (SIKs): The SIK family of kinases, comprising SIK1, SIK2, and SIK3, are key regulators of metabolic processes in various tissues, including the liver, adipose tissue, and pancreas.[10][11] SIKs are involved in the control of hepatic gluconeogenesis, adipocyte differentiation, insulin signaling, and lipid metabolism.[12][13][14] Inhibition of SIKs has been proposed as a potential therapeutic strategy for metabolic disorders.[11]
- Microtubule Affinity-Regulating Kinases (MARKs): The MARK family (MARK1/2/3/4) has
  been implicated in the regulation of cellular polarity and microtubule dynamics.[15][16]
  Emerging evidence suggests a role for MARK kinases in metabolic processes, linking them
  to the regulation of metabolic rate, adiposity, and insulin sensitivity.[15]

**MRT199665**, with its potent inhibitory activity against these three kinase families, offers a unique tool to probe their interconnected roles in metabolic regulation and a potential therapeutic agent to correct metabolic imbalances.

### Quantitative Data: In Vitro Inhibitory Activity of MRT199665

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of **MRT199665** against its primary kinase targets. This data is crucial for designing in vitro and in vivo experiments with appropriate dose ranges.



| Kinase Family | Target Kinase | IC50 (nM)    | Reference    |
|---------------|---------------|--------------|--------------|
| MARK          | MARK1         | 2            | [1][2][3][4] |
| MARK2         | 2             | [1][2][3][4] |              |
| MARK3         | 3             | [1][2][3][4] |              |
| MARK4         | 2             | [1][2][3][4] |              |
| SIK           | SIK1          | 110          | [1][2][3][4] |
| SIK2          | 12            | [1][2][3][4] |              |
| SIK3          | 43            | [1][2][3][4] |              |
| AMPK          | ΑΜΡΚα1        | 10           | [1][2][3][4] |
| ΑΜΡΚα2        | 10            | [1][2][3][4] |              |

## Signaling Pathways and Proposed Mechanism of Action in Metabolic Regulation

The primary mechanism by which **MRT199665** is proposed to influence metabolic pathways is through the inhibition of SIKs and the subsequent activation of CREB-regulated transcriptional coactivators (CRTCs).





Click to download full resolution via product page

Caption: Proposed SIK-CRTC3 signaling pathway targeted by MRT199665.



Inhibition of SIKs by **MRT199665** prevents the phosphorylation of CRTC3.[4][17] Unphosphorylated CRTC3 can then translocate to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein).[17] This leads to the expression of genes involved in metabolic regulation, such as those promoting gluconeogenesis and influencing inflammatory responses.[17][18]

### Experimental Protocols for Investigating MRT199665 in Metabolic Disorder Models

The following protocols provide a starting point for the preclinical evaluation of **MRT199665** in relevant models of metabolic disease.

#### **In Vitro Assays**

#### 4.1.1 Cell Culture Models:

- Hepatocytes (e.g., HepG2, primary hepatocytes): To study effects on gluconeogenesis and lipid metabolism.
- Adipocytes (e.g., 3T3-L1, primary adipocytes): To investigate effects on adipogenesis, lipolysis, and glucose uptake.
- Myocytes (e.g., C2C12, primary myotubes): To assess effects on glucose uptake and fatty acid oxidation.

#### 4.1.2 Glucose Production Assay in Hepatocytes:

- Seed hepatocytes in collagen-coated plates and culture until confluent.
- Wash cells with PBS and incubate in glucose production buffer (glucose-free DMEM supplemented with lactate and pyruvate).
- Treat cells with various concentrations of **MRT199665** (e.g., 10 nM 1  $\mu$ M) for a specified time (e.g., 6-24 hours).
- Collect the supernatant and measure glucose concentration using a commercially available glucose assay kit.



- Normalize glucose production to total protein content.
- 4.1.3 Adipocyte Differentiation Assay:
- Culture 3T3-L1 preadipocytes to confluence.
- Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
- Treat cells with MRT199665 at various concentrations throughout the differentiation period (typically 8-10 days).
- Assess differentiation by Oil Red O staining to visualize lipid droplets and by measuring the expression of adipogenic marker genes (e.g., PPARy, aP2) via qPCR.

#### In Vivo Animal Models

- 4.2.1 Diet-Induced Obesity (DIO) Mouse Model:
- House C57BL/6J mice and feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.
- Randomize mice into vehicle and MRT199665 treatment groups.
- Administer MRT199665 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
- Monitor body weight, food intake, and body composition throughout the study.
- Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
- At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for biochemical and molecular analyses.





#### Click to download full resolution via product page

**Caption:** Experimental workflow for a diet-induced obesity mouse study.

#### 4.2.2 Genetic Models of Metabolic Disease:

- db/db mice or ob/ob mice: Models of severe type 2 diabetes and obesity.
- Zucker Diabetic Fatty (ZDF) rats: A model of obesity, hyperlipidemia, and insulin resistance.

Protocols for these models would follow a similar structure to the DIO model, with treatment initiated at an appropriate age to assess preventative or therapeutic effects.

#### **Conclusion and Future Directions**

MRT199665 represents a valuable chemical probe to dissect the complex roles of MARK, SIK, and AMPK in metabolic regulation. Its potent and multi-targeted inhibitory profile suggests a potential for therapeutic intervention in metabolic disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate the efficacy and mechanism of action of MRT199665 in relevant preclinical models. Future studies should focus on elucidating the specific contributions of each kinase family to the metabolic effects of MRT199665, exploring the long-term safety and efficacy of this compound, and identifying patient populations that may benefit most from this therapeutic approach. The development of more selective inhibitors for individual SIK and MARK isoforms will also be crucial in dissecting their precise roles in metabolic health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. AMPK signalling in health and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase signaling in metabolic regulation PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Central and Peripheral Roles of Salt-inducible Kinases in Metabolic Regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Understanding the roles of salt-inducible kinases in cardiometabolic disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MARK3 kinase: Regulation and physiologic roles PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating MRT199665 in Metabolic Disorders: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609327#investigating-mrt199665-in-metabolic-disorder-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com